molecular formula C13H18ClNO3S B4691286 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine

Cat. No. B4691286
M. Wt: 303.81 g/mol
InChI Key: SLUXCWUQIOAIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine is a chemical compound that has potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods. The aim of

Mechanism of Action

The mechanism of action of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine is not fully understood. However, it has been suggested that it inhibits the activity of Pim-1 kinase by binding to its ATP-binding site. This, in turn, leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to have biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of Pim-1 kinase, which is involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine in lab experiments include its potent inhibitory effects on the growth of cancer cells and its ability to inhibit the activity of Pim-1 kinase. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine. These include:
1. Further studies to understand its mechanism of action.
2. Development of more potent and selective inhibitors of Pim-1 kinase.
3. Investigation of its potential applications in the treatment of cancer.
4. Synthesis of analogs of this compound with improved properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been found to have inhibitory effects on the growth of cancer cells and Pim-1 kinase. Its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications in the treatment of cancer.

Scientific Research Applications

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine has potential applications in scientific research. It has been reported to have inhibitory effects on the growth of cancer cells. It has also been found to be a potent inhibitor of Pim-1 kinase, which is involved in the regulation of cell growth and survival. Moreover, this compound has been used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-10-4-3-7-15(9-10)19(16,17)11-5-6-13(18-2)12(14)8-11/h5-6,8,10H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUXCWUQIOAIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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